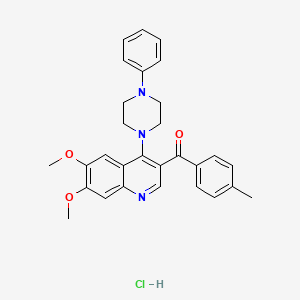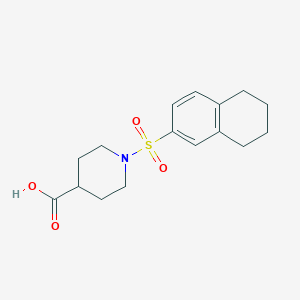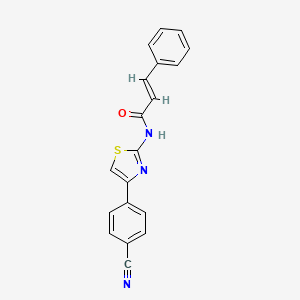![molecular formula C14H18N4O2S B2495224 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one CAS No. 2097884-01-8](/img/structure/B2495224.png)
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one is a synthetic compound with potential applications in various scientific fields, including medicinal chemistry and material science. Its unique structure combines several functional groups, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one typically involves multi-step reactions:
Formation of the 1H-1,2,3-triazole ring: : This is achieved via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Methoxymethylation: : The triazole ring is then functionalized with a methoxymethyl group through a nucleophilic substitution reaction.
Pyrrolidine Ring Formation: : The triazole derivative is reacted with a pyrrolidine derivative to form the pyrrolidine ring.
Thiophene Incorporation: : Finally, the ethanone moiety is attached to the thiophene ring through a condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. Key factors include the use of high-efficiency catalysts, cost-effective reagents, and robust reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: : The thiophene and pyrrolidine rings can be oxidized under strong oxidizing conditions.
Reduction: : The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: : The methoxymethyl group on the triazole ring can be substituted by other nucleophiles.
Oxidation: : Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: : Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: : Reactions typically occur in the presence of strong bases like sodium hydride or potassium carbonate.
Oxidation: : Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: : Conversion of the ethanone moiety to the corresponding alcohol.
Substitution: : Replacement of the methoxymethyl group with various nucleophiles, leading to derivatives with different functional groups.
Scientific Research Applications
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Potential as a molecular probe for studying biological pathways involving triazole and pyrrolidine derivatives.
Medicine: : Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: : Used in the development of new materials with specific properties, such as conductive polymers.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one depends on its application:
In medicinal chemistry: , it may interact with enzymes or receptors, inhibiting or modulating their activity.
In material science: , it may contribute to the formation of conductive networks in polymers.
Comparison with Similar Compounds
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one can be compared with other compounds such as:
1-(1H-1,2,3-triazol-1-yl)ethan-1-one: : Lacks the pyrrolidine and thiophene rings, leading to different chemical properties and applications.
1-pyrrolidinyl-2-(thiophen-2-yl)ethan-1-one: : Similar in structure but without the triazole ring, affecting its biological and chemical reactivity.
These comparisons highlight the unique combination of functional groups in this compound, which confer distinct properties and applications.
This detailed article covers the essential aspects of this compound, providing a comprehensive overview of its synthesis, chemical reactivity, scientific applications, mechanism of action, and comparisons with similar compounds
Properties
IUPAC Name |
1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-20-10-11-8-18(16-15-11)12-4-5-17(9-12)14(19)7-13-3-2-6-21-13/h2-3,6,8,12H,4-5,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXCAIXVDCRJJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-({2-Azabicyclo[2.2.1]heptan-2-yl}methyl)quinoline](/img/structure/B2495141.png)


![(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2495146.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)

![(3R,4As,8aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid](/img/structure/B2495151.png)
amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2495153.png)
![2-((1-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2495155.png)

![4-[7-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazin-6-yl]pyridine](/img/structure/B2495160.png)
![2-ethoxy-1H-benzo[d]imidazole](/img/structure/B2495161.png)

![2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2495164.png)
